molecular formula C17H16BrNO2 B2914339 Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1881295-82-4

Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No. B2914339
CAS RN: 1881295-82-4
M. Wt: 346.224
InChI Key: OLINVFQAMKMSPQ-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic compound that has been extensively studied for its biological activities. Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in various biological processes. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is its ease of synthesis and availability. This compound can be synthesized in large quantities and at a relatively low cost. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate. Some of these include:
1. Synthesis of new derivatives with enhanced biological activity or selectivity towards specific targets.
2. Evaluation of the toxicity and safety of this compound in animal models.
3. Investigation of the mechanism of action of this compound at the molecular level.
4. Development of new drug delivery systems that can improve the solubility and bioavailability of this compound.
5. Exploration of the potential applications of this compound in other fields such as materials science and nanotechnology.
Conclusion
Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate is a promising compound for the development of new drugs and therapies due to its unique chemical structure and properties. This compound has several potential applications in scientific research, and further studies are needed to fully understand its mechanism of action and potential uses. The future directions for the research and development of this compound are diverse and exciting, and hold great promise for the advancement of science and medicine.

Synthesis Methods

The synthesis of Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves the reaction of 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then isolated and purified using standard techniques such as column chromatography.

Scientific Research Applications

Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has several potential applications in scientific research. One of the main areas of interest is its use as a building block for the synthesis of new compounds with biological activity. This compound can be modified to introduce different functional groups that can enhance its activity or selectivity towards specific targets.

properties

IUPAC Name

benzyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-8-9-16-14(11-15)7-4-10-19(16)17(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLINVFQAMKMSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)N(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate

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